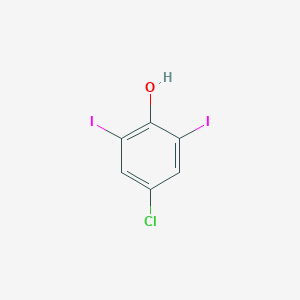

4-Chloro-2,6-diiodophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDGPBRXPCSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436564 | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-50-4 | |

| Record name | 4-Chloro-2,6-diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1][2] This molecule is of interest to researchers in various fields due to its disinfectant properties and its demonstrated efficacy as a larvicidal agent against various insect species, including those of the Diptera, Culicidae, and Trichoptera orders.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in research, particularly in the development of novel therapeutic agents and specialized chemical products. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and explores its biological mechanism of action.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClI₂O | [1][2][3] |

| Molecular Weight | 380.35 g/mol | [1][3] |

| CAS Number | 15459-50-4 | [1][2][3] |

| Appearance | Solid (form not specified) | Inferred from related compounds |

| LogP (calculated) | 3.2548 | ChemScene |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of solid organic compounds like this compound are described below. These are generalized methods and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or an electronic temperature sensing device is used.

-

Procedure: The capillary tube is placed in the heating block/bath adjacent to the thermometer. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation under Reduced Pressure

-

Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to measure the pressure.

-

Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure. This is the boiling point at that specific pressure.

Water Solubility Determination

The solubility of a compound in water is a critical parameter, particularly for applications in biological systems.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Procedure: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After reaching equilibrium, the solution is filtered to remove the undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms.

-

Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected. The absorbance at this wavelength is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

This compound is recognized for its disinfectant properties, a characteristic shared by many phenolic compounds. The general mechanism of action for phenolic disinfectants involves the disruption of microbial cell integrity.

General Mechanism of Action:

At a cellular level, phenolic compounds are believed to exert their antimicrobial effects through two primary mechanisms:

-

Membrane Disruption: Phenols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

-

Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in proteins, disrupting their secondary and tertiary structures. This denaturation inactivates critical enzymes and structural proteins, leading to a cessation of cellular functions.

Larvicidal Activity:

Studies have shown that this compound exhibits significant larvicidal activity against the mosquito species Aedes aegypti.[4] The precise molecular targets and signaling pathways affected in these insects are not yet fully elucidated. However, based on the known neurotoxic effects of other halogenated phenolic compounds in insects, it is plausible that this compound may interfere with neurotransmission. Potential targets could include enzymes involved in neurotransmitter metabolism or ion channels within the nervous system. The disruption of these critical pathways would lead to paralysis and death of the larvae.

Below is a conceptual workflow illustrating the general approach to investigating the larvicidal mechanism of action of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound in an insect neuron, based on the general neurotoxic effects of related compounds.

Conclusion

This compound presents as a compound with significant biological activity, particularly as a disinfectant and a larvicide. While foundational physicochemical data such as molecular weight and formula are established, a comprehensive experimental characterization of properties like melting point, boiling point, and aqueous solubility is necessary to fully realize its potential in various applications. Future research should focus on obtaining these experimental values and further elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, especially in target insect species. Such studies will be invaluable for the development of new, effective, and safe chemical agents for pest control and other applications.

References

Synthesis of 4-Chloro-2,6-diiodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2,6-diiodophenol, a halogenated phenol derivative with applications in various fields, including as a disinfectant and a potential intermediate in organic synthesis.[1] This document details a feasible synthetic route, experimental protocols, and expected quantitative data.

Introduction

This compound is a tri-substituted phenol containing one chlorine and two iodine atoms on the aromatic ring. The strategic placement of these halogen atoms imparts specific chemical and biological properties to the molecule. The synthesis of this compound typically involves the electrophilic iodination of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, facilitating the introduction of iodine at the positions ortho to the hydroxyl group.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the direct di-iodination of 4-chlorophenol. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A robust and effective method involves the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.

Caption: Synthetic route for this compound.

Experimental Protocols

The following protocol is a detailed method for the synthesis of this compound adapted from procedures for similar di-iodination reactions of substituted phenols.[2]

Materials:

-

4-Chlorophenol

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bisulfite

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid.

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid. Slowly add the ICl solution to the stirred solution of 4-chlorophenol from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (e.g., 2-4 hours) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench any unreacted iodine monochloride.

-

Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

References

A Technical Guide to the Molecular Structure of 4-Chloro-2,6-diiodophenol

Abstract: This document provides a comprehensive technical overview of 4-Chloro-2,6-diiodophenol, a halogenated phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the analytical methodologies required for its structural elucidation, including spectroscopic and crystallographic techniques. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the family of halophenols. Its structure consists of a phenol ring substituted with one chlorine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Compound Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 15459-50-4 | [1][2] |

| Molecular Formula | C₆H₃ClI₂O | [1] |

| Molecular Weight | 380.35 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)Cl | |

| MDL Number | MFCD00672959 |

Physicochemical Data

Computed physicochemical properties provide insight into the molecule's potential behavior in various chemical and biological systems.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.2548 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Purification

While various methods exist for the synthesis of halophenols, a common and effective strategy for preparing this compound is the direct electrophilic iodination of 4-chlorophenol. This approach utilizes an iodinating agent, such as N-Iodosuccinimide (NIS), in a suitable solvent.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the iodination of a substituted phenol[3].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in methanol.

-

Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 eq.) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a non-polar solvent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of a synthesized compound is confirmed using a combination of spectroscopic methods.[4][5] Each technique provides unique information about the molecule's atomic composition and connectivity.

Caption: Analytical workflow for the structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region (typically 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The molecule has a plane of symmetry, leading to four distinct carbon signals: one for the carbon bearing the hydroxyl group, one for the two carbons bearing iodine, one for the two carbons bearing hydrogen, and one for the carbon bearing chlorine.

| Spectroscopy | Expected Data |

| ¹H NMR | ~7.5-7.8 ppm (s, 2H, Ar-H), variable ppm (s, 1H, -OH) |

| ¹³C NMR | 4 signals expected in the aromatic region (90-160 ppm) |

Experimental Protocol (General): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about isotopic distribution.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (380.35 g/mol ).

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.

Experimental Protocol (General): Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization, ESI, or Electron Impact, EI). Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1200-1260 |

| C-Cl stretch | 700-850 |

| C-I stretch | 500-600 |

Experimental Protocol (General): Prepare the sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 120 K) to minimize thermal vibrations.[6] Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final structure.[6]

| Crystallographic Data | Value |

| Crystal System | Data not reported |

| Space Group | Data not reported |

| Unit Cell Dimensions | Data not reported |

| Intermolecular Interactions | Expected to exhibit O-H···O hydrogen bonding |

Note: While specific crystallographic data for this compound is not publicly available, related structures like 4-amino-2,6-dichlorophenol form extensive hydrogen bonding networks in the solid state, creating infinite chains or sheets.[6][7]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Reference for all safety data:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 15459-50-4 [amp.chemicalbook.com]

- 3. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. SATHEE: Analytical Chemistry [sathee.iitk.ac.in]

- 6. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-Chloro-2,6-diiodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-diiodophenol, a halogenated phenol derivative. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol for the widely accepted shake-flask method, which is a cornerstone for solubility assessment in pharmaceutical and chemical research.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure. For drug development professionals, understanding the solubility of a compound like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.

Halogenated phenols, such as this compound, are generally expected to exhibit greater solubility in organic solvents compared to water. This is attributed to the presence of the lipophilic aromatic ring and halogen substituents, which favor interactions with non-polar or moderately polar organic solvents. The hydroxyl group can participate in hydrogen bonding, which may enhance solubility in protic solvents like alcohols.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for thermodynamic solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual signaling pathway for the cellular impact of a generic halogenated phenol, as no specific pathway for this compound has been elucidated.

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-diiodophenol, a halogenated phenolic compound, has been identified primarily as a disinfectant and water purifying agent.[1] This technical guide delves into the current understanding of its biological activities, collating available data and presenting methodologies for its evaluation. While specific quantitative data on the biological activities of this compound are limited in publicly accessible literature, this paper provides a framework for its investigation based on established protocols for analogous phenolic compounds. We explore its known applications, potential mechanisms of action, and provide detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, this guide addresses the toxicological considerations and proposes workflows for future research into its potential therapeutic applications.

Introduction

Phenolic compounds and their halogenated derivatives have long been recognized for their potent antimicrobial properties.[2] this compound, with its distinct chemical structure featuring a chlorine and two iodine atoms on the phenol ring, belongs to this important class of molecules. Its primary documented application is as a disinfectant, where it has shown efficacy against various microorganisms and certain insect larvae, including those from the Diptera, Culicidae, and Trichoptera orders.[1] The presence of halogens is known to enhance the antimicrobial activity of phenols, suggesting that this compound could possess a broad spectrum of biological effects worth exploring for various scientific and pharmaceutical applications.

This whitepaper aims to provide a comprehensive resource for researchers by summarizing the known attributes of this compound, presenting standardized experimental protocols for its biological characterization, and offering a visual representation of logical workflows for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and potential for formulation.

| Property | Value | Reference |

| CAS Number | 15459-50-4 | [1] |

| Molecular Formula | C₆H₃ClI₂O | [1] |

| Molecular Weight | 380.35 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | |

| SMILES | C1=C(C=C(C(=C1I)O)I)Cl | [1] |

Known Biological Activities and Applications

The primary reported biological activity of this compound is its action as a disinfectant. It is utilized as a water purifier and has demonstrated effectiveness against specific insect larvae.[1] The mechanism of action for phenolic disinfectants, in general, involves the disruption of cell membranes and the denaturation of essential microbial enzymes and proteins.[2] The halogen substituents on the phenol ring are thought to enhance this activity.

The effectiveness of this compound as a disinfectant is noted to be dependent on the concentration of chlorine in the water, suggesting a potential synergistic or catalytic role in its antimicrobial action.[1]

Experimental Protocols

Due to the limited availability of specific experimental studies on this compound, this section provides detailed, generalized protocols for assessing the antimicrobial activity of phenolic disinfectants. These methods can be readily adapted for the evaluation of this compound.

Determination of Phenol Coefficient

The phenol coefficient is a measure of the bactericidal activity of a disinfectant in comparison to phenol. The Rideal-Walker and Chick-Martin tests are two established methods for its determination.

4.1.1. Rideal-Walker Method

-

Preparation of Cultures: A 24-hour broth culture of a standard test organism, such as Salmonella typhi, is used.

-

Preparation of Disinfectant and Phenol Dilutions: A range of dilutions of both the test disinfectant (this compound) and phenol are prepared in sterile distilled water.

-

Inoculation: 5 mL of each disinfectant and phenol dilution is inoculated with 0.5 mL of the bacterial culture.

-

Sampling and Subculturing: At intervals of 2.5, 5, 7.5, and 10 minutes, a loopful of the mixture is transferred to a tube of sterile broth.

-

Incubation and Observation: The subculture tubes are incubated at 37°C for 48-72 hours, and the presence or absence of growth is recorded.

-

Calculation: The phenol coefficient is calculated by dividing the dilution of the disinfectant that kills the organism in a given time by the dilution of phenol that produces the same result in the same time.[3]

4.1.2. Chick-Martin Test

This test is similar to the Rideal-Walker method but is performed in the presence of organic matter (e.g., 3% dried human feces or yeast suspension) to simulate real-world conditions. The contact time is fixed at 30 minutes, and both S. typhi and Staphylococcus aureus are typically used as test organisms.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in sterile growth medium.

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the general mechanism of action for phenolic compounds involves membrane disruption and protein denaturation. The workflow for investigating these mechanisms is depicted below.

Caption: Workflow for investigating the antimicrobial mechanism of this compound.

Synthesis and Evaluation Workflow

The synthesis of this compound can be hypothesized based on methods for similar halogenated phenols. A general workflow for its synthesis and subsequent biological evaluation is presented below.

Caption: General workflow for the synthesis and biological evaluation of this compound.

Toxicological Profile

Conclusion and Future Directions

This compound is a halogenated phenol with established use as a disinfectant. While its biological activity is not extensively characterized, its chemical structure suggests potential for a range of antimicrobial and other biological effects. This technical guide provides a foundation for researchers to explore the full potential of this compound. Future research should focus on:

-

Quantitative assessment of its antimicrobial spectrum: Determining MIC and MBC values against a broad range of clinically relevant bacteria and fungi.

-

Elucidation of its mechanism of action: Investigating its effects on microbial cell membranes, enzymes, and metabolic pathways.

-

Exploration of other potential biological activities: Screening for anticancer, antiviral, and anti-inflammatory properties.

-

Comprehensive toxicological evaluation: Conducting in vitro and in vivo studies to establish its safety profile.

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full potential of this compound, potentially leading to the development of new and effective antimicrobial agents or other therapeutic compounds.

References

- 1. This compound | 15459-50-4 | QAA45950 [biosynth.com]

- 2. An effective and rapidly degradable disinfectant from disinfection byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microrao.com [microrao.com]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2,6-diiodophenol for Researchers and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with potential applications in organic synthesis and as a disinfectant. Its chemical structure, featuring a chlorine atom and two iodine atoms on the phenol ring, imparts unique reactivity and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and potential experimental applications.

Chemical and Physical Properties

Limited experimental data is publicly available for this compound. The following table summarizes the available and predicted physicochemical properties. Researchers are advised to confirm these values through their own analyses.

| Property | Value | Source |

| CAS Number | 15459-50-4 | |

| Molecular Formula | C₆H₃ClI₂O | |

| Molecular Weight | 380.35 g/mol | [1] |

| Melting Point | 107-108 °C | ChemicalBook |

| Boiling Point | 254.0 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 2.642 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 6.63 ± 0.23 (Predicted) | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Expected to be soluble in organic solvents such as ethanol, ethers, and benzene, and slightly soluble in water.[2] | Inferred from similar compounds |

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary between suppliers.

| Supplier | Purity | Available Quantities |

| Biosynth | Research Grade | Inquire |

| HANGZHOU LEAP CHEM CO., LTD. | Inquire | Research and bulk quantities |

| ChemUniverse | 97% | 100mg, 250mg, 1g, Bulk |

| ChemScene | Inquire | Inquire |

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, based on the known reactivity of halophenols, the following generalized protocols can be adapted for its synthesis and potential applications.

Synthesis of this compound

A plausible synthetic route to this compound is the electrophilic iodination of 4-chlorophenol. The ortho-directing effect of the hydroxyl group would favor the introduction of iodine atoms at the 2 and 6 positions.

Reaction Scheme:

Materials:

-

4-Chlorophenol

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Suitable solvent (e.g., methanol, acetic acid)

-

Base (optional, e.g., sodium bicarbonate)

-

Sodium thiosulfate solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure (adapted from the synthesis of 2,6-dichloro-4-iodophenol): [3]

-

Dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.

-

Add the iodinating agent, such as N-iodosuccinimide (2.2 equivalents), to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Application as a Disinfectant Intermediate

Biosynth reports that this compound can react with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid.[1] This suggests its potential use in water purification or as a precursor to other disinfecting agents.

Hypothesized Reaction Pathway:

Experimental Workflow for Reactivity Studies:

Potential Applications in Drug Discovery

Halogenated phenols are a common motif in many pharmaceutical compounds. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While no specific drug development programs involving this compound are publicly documented, its structure suggests it could serve as a valuable building block in medicinal chemistry.

Potential Roles in Synthesis:

-

Scaffold for Derivatization: The phenolic hydroxyl group can be readily modified through etherification or esterification to generate a library of compounds for biological screening.

-

Intermediate for Cross-Coupling Reactions: The iodine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

Safety Information

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. All procedures should be carried out by trained professionals in a suitable laboratory setting. The predicted data and generalized protocols require experimental verification.

References

An In-Depth Technical Guide to the Purity and Assay of Commercially Available 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with applications in various fields of chemical synthesis and research. For its effective and safe use, a thorough understanding of its purity and the methods for its assay is crucial. This technical guide provides a comprehensive overview of the purity profile of commercially available this compound, detailed experimental protocols for its analysis, and a discussion of potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a substituted phenol containing one chlorine and two iodine atoms on the benzene ring. Its chemical structure gives it unique properties that make it a useful building block in organic synthesis. The purity of this reagent is of paramount importance as impurities can lead to undesirable side reactions, lower yields of the desired product, and complications in the purification process. This guide outlines the common analytical techniques used to assess the purity and assay of this compound and provides insights into the potential impurities that may be present.

Purity of Commercial this compound

Commercially available this compound is typically offered at purities ranging from 95% to over 98%. The exact purity and impurity profile can vary between suppliers and even between different batches from the same supplier. It is therefore essential for researchers to have access to a certificate of analysis (CoA) for the specific lot they are using. While a specific CoA for this compound is not publicly available, a summary of typical purity data from various commercial sources is presented in Table 1.

Data Presentation

Table 1: Typical Purity and Assay Data for Commercially Available this compound

| Parameter | Typical Specification | Analytical Method |

| Assay (Purity) | ≥ 95% to ≥ 98% | HPLC, GC-MS |

| Appearance | Off-white to light brown crystalline powder | Visual Inspection |

| Melting Point | 104-108 °C | Capillary Method |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | Visual Inspection |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be specified by the manufacturer | Headspace GC-MS |

| Related Substances | To be specified by the manufacturer | HPLC, GC-MS |

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common method for its synthesis involves the iodination of 4-chlorophenol.[1][2] Potential impurities can be categorized as process-related impurities and degradation products.

Process-Related Impurities:

-

Isomeric Impurities: Incomplete or non-selective halogenation can lead to the formation of various isomers.

-

4-Chloro-2-iodophenol: An intermediate in the synthesis.

-

4-Chloro-6-iodophenol: Another possible mono-iodinated intermediate.

-

2,4-Dichloro-6-iodophenol: Resulting from competing chlorination reactions.

-

2,6-Diiodo-4-bromophenol: If bromide impurities are present in the reagents.

-

-

Starting Material:

-

4-Chlorophenol: Unreacted starting material.

-

-

Over-iodinated Products:

-

4-Chloro-2,3,6-triiodophenol: Though less common, it can occur under harsh iodination conditions.

-

-

Byproducts from Side Reactions: The synthesis of halogenated phenols can sometimes lead to the formation of diphenoquinones and other condensation products.

Degradation Products:

-

Phenols are susceptible to oxidation, especially in the presence of light and air. This can lead to the formation of colored impurities.

The following diagram illustrates a logical workflow for the identification and profiling of potential impurities.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the analysis of this compound. These protocols are based on established methods for the analysis of halogenated phenols and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or phosphoric acid) is recommended.

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at 280 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral libraries. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation:

-

Without Derivatization: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

With Derivatization (e.g., silylation): To a solution of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to identify and quantify impurities if their signals do not overlap with the main component.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Acquire a standard proton spectrum. The expected signals for this compound would be in the aromatic region.

-

-

¹³C NMR:

-

Acquire a standard carbon spectrum. This will provide information on the number of unique carbon atoms in the molecule.

-

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

The following diagram illustrates the general workflow for the analytical testing of this compound.

Conclusion

The quality of this compound is critical for its successful application in research and development. This guide has provided an overview of the typical purity of commercial products, a discussion of potential impurities, and detailed experimental protocols for the analysis of this compound. By employing the described analytical techniques, researchers and scientists can confidently assess the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the supplier's Certificate of Analysis and to perform in-house testing to verify the purity and identity of this reagent before use.

References

Safety and handling of 4-Chloro-2,6-diiodophenol

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a halogenated phenolic compound that requires careful handling due to its potential health hazards. Based on available data for similar compounds, it is classified as an irritant.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

The signal word for this chemical is "Warning".[1] It is crucial to adhere to all precautionary measures to avoid exposure.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Data for Similar Compound 4-Chloro-2-iodophenol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClIO |

| Molar Mass | 254.45 g/mol [2] |

| Appearance | White to pale yellow crystalline powder[3] |

| Melting Point | 75.0 to 79.0 °C[3] |

| Boiling Point | 225.1°C at 760 mmHg[3] |

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water.[3] |

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][5][6]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Contact Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid contact with skin and eyes.[5]

-

General Practice: Employ good occupational work practices.[7] Avoid all personal contact, including inhalation.[7]

Storage

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Incompatibilities: Store away from strong oxidizing agents.[6][8]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[5] The compound may be light and air sensitive.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes and dust, preventing serious eye irritation.[1] |

| Skin Protection | Chemical-impermeable gloves (e.g., Neoprene, Butyl rubber) and a lab coat.[4][6][9] | Prevents skin contact which can cause irritation.[1] |

| Respiratory Protection | NIOSH-approved respirator if exposure limits are exceeded or if ventilation is inadequate.[4][5] | Prevents respiratory tract irritation from dust or vapors.[1] |

Caption: Personal Protective Equipment (PPE) decision workflow.

Experimental Protocols and Workflows

While specific experimental protocols are proprietary, a general workflow for handling halogenated phenols in a research setting involves the following steps.

General Laboratory Handling Workflow

-

Preparation:

-

Execution:

-

Post-Experiment:

Caption: General laboratory workflow for safe chemical handling.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical help.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][10] |

| Ingestion | Rinse mouth.[4] Do NOT induce vomiting.[11][12] Get medical help immediately.[4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Avoid dust formation and contact with the substance.[4] Ensure adequate ventilation.[4]

-

Containment: Prevent the substance from entering drains.[7][10]

-

Cleanup: For dry spills, sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[5][7] Wash the spill area thoroughly.[7]

Caption: First aid response flowchart for accidental exposure.

Toxicology and Health Effects

Phenolic compounds can be toxic and corrosive.[8] this compound is harmful if it comes into contact with the skin, is inhaled, or is swallowed, and it causes serious irritation to the skin and eyes.[1][7] Prolonged or repeated exposure to similar phenols can potentially affect the central nervous system, liver, and kidneys.[8][9]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[10] Dispose of contents/container to an approved waste disposal plant.[5][10] Do not mix with other waste.[10] Handle uncleaned containers as you would the product itself.[10]

References

- 1. This compound | 15459-50-4 [amp.chemicalbook.com]

- 2. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. otago.ac.nz [otago.ac.nz]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. twu.edu [twu.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.pt [fishersci.pt]

- 12. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and two iodine atoms, offers multiple reactive sites for a variety of chemical transformations. The presence of two aryl-iodide bonds makes this molecule an excellent substrate for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds and thyroid hormone analogues, highlighting its utility in medicinal chemistry and materials science.

Chemical Properties

| Property | Value |

| CAS Number | 15459-50-4[1] |

| Molecular Formula | C₆H₃ClI₂O[1] |

| Molecular Weight | 380.35 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO |

Applications in Organic Synthesis

The reactivity of this compound is dominated by the two carbon-iodine bonds, which are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule. The phenolic hydroxyl group can also be engaged in various reactions, such as etherification, further expanding its synthetic utility.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction due to the presence of two reactive iodine atoms.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-2,6-bis(4-methoxyphenyl)phenol

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |

| This compound | 1.0 | 380.35 | 0.380 |

| 4-Methoxyphenylboronic acid | 2.2 | 151.96 | 0.334 |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.058 |

| K₂CO₃ | 4.0 | 138.21 | 0.553 |

| Product | 358.82 | Yield: 85% (0.305 g) |

Synthesis of Diphenyl Ethers via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. This compound can serve as the aryl halide component in this reaction.

Reaction Principle:

The reaction involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.

Caption: General workflow for Ullmann condensation.

Experimental Protocol: Synthesis of 4-Chloro-2,6-diphenoxyphenol

This protocol outlines a general procedure for the double Ullmann condensation of this compound with phenol.

Materials:

-

This compound

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine

-

Nitrogen or Argon gas

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (2.2 eq) in pyridine.

-

Add potassium carbonate (4.0 eq) and copper(I) iodide (0.2 eq).

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |

| This compound | 1.0 | 380.35 | 0.380 |

| Phenol | 2.2 | 94.11 | 0.207 |

| CuI | 0.2 | 190.45 | 0.038 |

| K₂CO₃ | 4.0 | 138.21 | 0.553 |

| Product | 314.76 | Yield: 70% (0.220 g) |

Application in the Synthesis of Thyroid Hormone Analogues

The core structure of thyroid hormones, such as thyroxine (T4), consists of a diphenyl ether moiety with iodine substituents. This compound can serve as a key starting material for the synthesis of novel thyroid hormone analogues, which are valuable tools for studying thyroid hormone function and for the development of new therapeutic agents.

Synthetic Strategy:

A plausible synthetic route involves an initial Ullmann condensation to form the diphenyl ether backbone, followed by further functionalization to introduce the amino acid side chain characteristic of thyroid hormones.

Caption: Synthetic pathway to a thyroxine analogue.

Experimental Protocol: Synthesis of a Novel Thyroxine Analogue (Illustrative)

This protocol provides a hypothetical, multi-step synthesis of a thyroxine analogue starting from this compound.

Step 1: Synthesis of the Diphenyl Ether Intermediate

-

Follow the Ullmann condensation protocol described in Section 2, using 4-hydroxyphenylpyruvic acid methyl ester as the phenol component.

-

After purification, the resulting diphenyl ether intermediate will contain the core structure of the thyroxine analogue.

Step 2: Introduction of the Amino Acid Side Chain

-

The keto-ester functionality of the diphenyl ether intermediate is converted to an amino acid moiety via reductive amination.

-

Dissolve the intermediate in methanol and add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the final thyroxine analogue by preparative HPLC.

Quantitative Data (Hypothetical):

| Step | Starting Material | Reagents | Product | Yield |

| 1 | This compound | 4-Hydroxyphenylpyruvic acid methyl ester, CuI, K₂CO₃ | Diphenyl Ether Intermediate | 65% |

| 2 | Diphenyl Ether Intermediate | NH₄OAc, NaBH₃CN | Thyroxine Analogue | 50% |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity and multiple functionalization sites make it an attractive starting material for the synthesis of a wide range of complex molecules, including biaryls and diaryl ethers, with potential applications in medicinal chemistry, drug discovery, and materials science. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this compound in their own research endeavors.

References

Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Chloro-2,6-diiodophenol is a versatile synthetic building block with significant potential in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring two reactive iodine atoms and a more robust chlorine atom on a phenolic scaffold, allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions.

The key to unlocking the synthetic utility of this reagent lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C–I > C–Br > C–Cl. This predictable chemoselectivity enables the selective coupling at the two C–I bonds while leaving the C–Cl bond intact for subsequent transformations. This allows for a modular approach to the synthesis of highly substituted aromatic compounds.

For instance, a double Suzuki-Miyaura coupling can be performed at the 2- and 6-positions, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the 4-position under more forcing conditions. The phenolic hydroxyl group can also be used for further derivatization, for example, through etherification or conversion to a triflate, which is another excellent leaving group for cross-coupling.

This document provides a detailed, representative protocol for a selective Suzuki-Miyaura cross-coupling reaction, which serves as a foundational method for researchers looking to employ this compound and related polyhalogenated phenols in their synthetic endeavors. While a specific documented procedure for this compound was not found in the surveyed literature, the following protocol for a closely related diiodo-substituted phenol illustrates the expected reactivity and provides a robust starting point for experimental design.

Data Presentation: Representative Suzuki-Miyaura Reaction

The following table summarizes typical reaction conditions for a selective diarylation of a diiodophenol derivative via a Suzuki-Miyaura cross-coupling reaction. This data is representative and serves as a starting point for optimization with this compound.

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |

| Equivalents of Partner | 2.2 - 2.5 eq. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Catalyst Loading | 2 - 5 mol% |

| Base | K₂CO₃ or Cs₂CO₃ |

| Equivalents of Base | 3.0 - 4.0 eq. |

| Solvent System | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 95% (for diarylated product) |

Experimental Protocols

Protocol: Selective Di-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

Toluene, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-2,6-diarylphenol.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura diarylation of this compound.

Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenols are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Their applications range from intermediates in cross-coupling reactions to key structural motifs in biologically active compounds. This document provides a detailed protocol for the efficient and selective synthesis of 4-Chloro-2,6-diiodophenol via the direct iodination of 4-chlorophenol. The described method utilizes molecular iodine in the presence of hydrogen peroxide as a safe and environmentally benign oxidizing agent, with water as the solvent.[1][2]

The presented protocol is based on established methodologies that offer high yields and selectivity, making it suitable for laboratory-scale synthesis.[1][2] These notes are intended to guide researchers in the practical application of this iodination procedure.

Reaction Scheme

The synthesis of this compound from 4-chlorophenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by a chloro substituent, iodination occurs at the two ortho positions. Hydrogen peroxide is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species, facilitating the substitution.

Caption: Synthesis of this compound from 4-chlorophenol.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Yield (%) |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.0 | 1.0 | 128.6 mg | - |

| Iodine (I₂) | I₂ | 253.81 | 1.5 | 1.5 | 380.7 mg | - |

| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 3.0 | 3.0 | 0.34 mL | - |

| Water (Solvent) | H₂O | 18.02 | - | - | 10 mL | - |

| This compound | C₆H₃ClI₂O | 380.35 | - | - | - | 93[1][2] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

4-Chlorophenol

-

Iodine

-

Hydrogen peroxide (30% aqueous solution)

-

Deionized water

-

Sodium thiosulfate

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chlorophenol in 10 mL of deionized water.

-

Addition of Reagents: To the stirred solution, add 1.5 mmol of iodine followed by the dropwise addition of 3.0 mmol of 30% aqueous hydrogen peroxide.

-

Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50°C. Maintain stirring at this temperature for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

-

Safety Precautions:

-